Cas no 34859-82-0 (4-Nitro-4'-t-butyl diphenylether)

4-Nitro-4'-t-butyl diphenylether is a nitro-substituted diphenyl ether compound characterized by the presence of a tert-butyl group and a nitro functional group on opposing phenyl rings. This structural configuration imparts unique electronic and steric properties, making it valuable in synthetic chemistry applications, particularly as an intermediate in the preparation of specialty chemicals and functional materials. The tert-butyl group enhances solubility in organic solvents, while the nitro group offers reactivity for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution reactions. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for research and industrial applications requiring tailored aromatic ether derivatives.
4-Nitro-4'-t-butyl diphenylether structure
34859-82-0 structure
Product Name:4-Nitro-4'-t-butyl diphenylether
CAS No:34859-82-0
MF:C16H17NO3
MW:271.311084508896
CID:54332
PubChem ID:3783522
Update Time:2025-05-22

4-Nitro-4'-t-butyl diphenylether Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-4'-tert-butyldiphenyl ether
    • 4-NITRO-4'-T-BUTYL DIPHENYL ETHER
    • 4'-tert.-Butyl-4-nitro-diphenylether
    • 4-tert-butylphenyl 4-nitrophenyl ether
    • Oprea1_773486
    • SCHEMBL4670068
    • 1-tert-butyl-4-(4-nitrophenoxy)benzene
    • 34859-82-0
    • ZWOYWHYRFBLDEV-UHFFFAOYSA-N
    • AKOS005432516
    • CHEMBL2270119
    • 4-(4-tert-butylphenoxy)nitrobenzene
    • 1-(tert-Butyl)-4-(4-nitrophenoxy)benzene
    • STK391448
    • 1-(4-tert-butylphenoxy)-4-nitrobenzene
    • HS-5833
    • DB-111003
    • 4-Nitro-4'-t-butyl diphenylether
    • Inchi: 1S/C16H17NO3/c1-16(2,3)12-4-8-14(9-5-12)20-15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3
    • InChI Key: ZWOYWHYRFBLDEV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 271.12100
  • Monoisotopic Mass: 271.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.137
  • Boiling Point: 364.5 °C at 760 mmHg
  • Flash Point: 138.3 °C
  • PSA: 55.05000
  • LogP: 5.20780

4-Nitro-4'-t-butyl diphenylether Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Nitro-4'-t-butyl diphenylether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N233025-50mg
4-Nitro-4'-t-butyl diphenylether
34859-82-0
50mg
$ 190.00 2022-06-03
TRC
N233025-100mg
4-Nitro-4'-t-butyl diphenylether
34859-82-0
100mg
$ 310.00 2022-06-03
TRC
N233025-250mg
4-Nitro-4'-t-butyl diphenylether
34859-82-0
250mg
$ 615.00 2022-06-03

Additional information on 4-Nitro-4'-t-butyl diphenylether

4-Nitro-4'-t-butyl Diphenylether (CAS No. 34859-82-0): A Comprehensive Overview

4-Nitro-4'-t-butyl diphenylether (CAS No. 34859-82-0) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a diphenylether backbone with a nitro group and a tert-butyl substituent. The diphenylether moiety serves as a versatile platform for further functionalization, making it a valuable intermediate in synthetic chemistry.

The synthesis of 4-nitro-4'-t-butyl diphenylether involves a series of carefully optimized reactions, including nucleophilic aromatic substitution and nitration processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways, aligning with the growing demand for sustainable chemical manufacturing. Researchers have also explored the use of microwave-assisted synthesis to enhance reaction yields and reduce processing times, further highlighting the compound's potential for large-scale industrial applications.

One of the most notable applications of 4-nitro-4'-t-butyl diphenylether is in the development of advanced pharmaceutical agents. The compound's ability to act as a bioisostere has been leveraged in drug design to improve pharmacokinetic properties such as solubility and bioavailability. For instance, studies have demonstrated its utility in the creation of novel anti-inflammatory agents, where the tert-butyl group contributes to enhanced stability and reduced toxicity.

In the field of agrochemistry, diphenylether derivatives like this compound have shown promise as herbicides and fungicides. The nitro group plays a critical role in enhancing the compound's bioactivity, while the tert-butyl substituent improves its lipophilicity, facilitating better absorption in target organisms. Recent research has focused on modifying the substituents on the diphenylether backbone to optimize efficacy and minimize environmental impact.

The electronic properties of 4-nitro-4'-t-butyl diphenylether make it an attractive candidate for use in organic electronics. Its ability to act as an electron-deficient aromatic system has been exploited in the development of high-performance OLEDs (organic light-emitting diodes) and photovoltaic materials. Researchers have reported significant improvements in device efficiency when incorporating this compound into conjugated polymer systems.

From an environmental standpoint, understanding the fate and transport of diphenylether derivatives is crucial for assessing their potential impact on ecosystems. Studies have shown that the tert-butyl group enhances hydrophobicity, potentially leading to bioaccumulation in aquatic organisms. However, recent findings suggest that under certain conditions, these compounds can undergo rapid biodegradation, mitigating their long-term environmental risks.

In conclusion, 4-nitro-4'-t-butyl diphenylether (CAS No. 34859-82-0) is a multifaceted compound with diverse applications across various industries. Its unique structure and functional groups provide a foundation for innovative research and development efforts. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies and therapeutic solutions.

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